molecular formula C21H25NO4 B11133370 3-(2,3-dihydro-1-benzofuran-5-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]propanamide

3-(2,3-dihydro-1-benzofuran-5-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]propanamide

Cat. No.: B11133370
M. Wt: 355.4 g/mol
InChI Key: KLJJKQRHUHIBGU-UHFFFAOYSA-N
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Description

3-(2,3-dihydro-1-benzofuran-5-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]propanamide is a complex organic compound that features a benzofuran ring and a dimethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,3-dihydro-1-benzofuran-5-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]propanamide typically involves multiple steps, starting with the preparation of the benzofuran ring. One common method is the intramolecular Friedel–Crafts reaction, which is catalyzed by phosphoric acid and exhibits good functional group tolerance . The reaction conditions are mild, and the yield can be up to 94%.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using more efficient catalysts, and ensuring the purity of the final product through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-(2,3-dihydro-1-benzofuran-5-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]propanamide can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.

    Reduction: This involves the addition of hydrogen or the removal of oxygen.

    Substitution: This involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The conditions vary depending on the desired reaction but generally involve controlled temperatures and specific solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation might yield a ketone or an aldehyde, while reduction could produce an alcohol. Substitution reactions could introduce new functional groups, altering the compound’s properties.

Scientific Research Applications

3-(2,3-dihydro-1-benzofuran-5-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]propanamide has several scientific research applications:

    Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

    Industry: Used in the development of new materials with specific properties, such as polymers and resins.

Mechanism of Action

The mechanism of action of 3-(2,3-dihydro-1-benzofuran-5-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]propanamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2,3-dihydro-1-benzofuran-5-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]propanamide is unique due to its specific combination of the benzofuran ring and the dimethoxyphenyl group. This combination imparts distinct chemical and biological properties, making it valuable for various applications that similar compounds may not be suitable for.

Properties

Molecular Formula

C21H25NO4

Molecular Weight

355.4 g/mol

IUPAC Name

3-(2,3-dihydro-1-benzofuran-5-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]propanamide

InChI

InChI=1S/C21H25NO4/c1-24-19-7-4-16(14-20(19)25-2)9-11-22-21(23)8-5-15-3-6-18-17(13-15)10-12-26-18/h3-4,6-7,13-14H,5,8-12H2,1-2H3,(H,22,23)

InChI Key

KLJJKQRHUHIBGU-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)CCC2=CC3=C(C=C2)OCC3)OC

Origin of Product

United States

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